3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a trifluoromethylphenyl group at position 1, and an aldehyde group at position 4. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with diketones or aldehydes. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(3-fluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1-(3-chloromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1-(3-bromomethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
The presence of the trifluoromethyl group in 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical and biological properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHGNDWVWVGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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